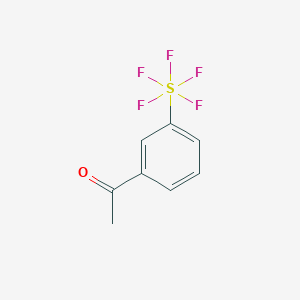

3'-(Pentafluorosulfur)acetophenone

Description

Properties

IUPAC Name |

1-[3-(pentafluoro-λ6-sulfanyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F5OS/c1-6(14)7-3-2-4-8(5-7)15(9,10,11,12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYKQTMZBIAURU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Pentafluorosulfur Acetophenone and Its Analogues

Direct Functionalization Approaches

Direct functionalization methods offer a straightforward pathway to introduce the pentafluorosulfur group onto an aromatic ring. These strategies typically involve the reaction of a suitable precursor with a reagent that can deliver the SF₅ moiety.

Electrophilic Fluorination and Sulfurization Strategies

One of the primary methods for the synthesis of aromatic SF₅ compounds involves the direct fluorination of diaryl disulfides. This process, often carried out with elemental fluorine, leads to the formation of arylsulfur pentafluorides. For instance, the direct fluorination of nitro-substituted diaryl disulfides is a known industrial process for producing 3- or 4-nitro-1-(pentafluorosulfanyl)benzenes. While this method is powerful, it often requires specialized equipment and handling of hazardous reagents like elemental fluorine.

Another approach involves the oxidative fluorination of thiols or disulfides. This can be achieved using a combination of a fluoride (B91410) source and an oxidizing agent. These methods provide an alternative to the use of highly reactive fluorinating agents.

Application of Sulfur Pentafluoride Reagents (e.g., SF₅Cl, SF₅F)

Sulfur pentafluoride chloride (SF₅Cl) is a key reagent for the introduction of the SF₅ group. It can be added across double and triple bonds via radical reactions. For the synthesis of aryl-SF₅ compounds, SF₅Cl can be used in reactions with diazonium salts or through radical-mediated aromatic substitution. The reaction of SF₅Cl with diazo compounds has also been explored to generate SF₅-containing intermediates that can be further functionalized. While direct reaction of SF₅Cl with acetophenone (B1666503) is not a common strategy, its use with functionalized precursors is a viable route.

Cross-Coupling Reactions in SF₅-Acetophenone Synthesis

Cross-coupling reactions have become a cornerstone of modern organic synthesis, and they offer a versatile approach to constructing the 3'-(pentafluorosulfur)acetophenone scaffold. These methods typically involve the coupling of two fragments, one containing the pentafluorosulfanylbenzene core and the other containing the acetyl group, or vice versa.

Palladium-Catalyzed Coupling Techniques

Palladium-catalyzed cross-coupling reactions are widely used for the formation of carbon-carbon bonds. nih.gov In the context of this compound synthesis, a common strategy would involve the coupling of a 3-halopentafluorosulfanylbenzene (e.g., 3-bromo- (B131339) or 3-iodo-(pentafluorosulfanyl)benzene) with an acetylating agent. Various palladium catalysts and ligands can be employed to facilitate this transformation, offering a high degree of functional group tolerance. nih.gov

Another palladium-catalyzed approach is the carbonylative coupling, where carbon monoxide is incorporated to form the ketone functionality. For example, a 3-(pentafluorosulfanyl)aryl halide could be coupled with an organometallic reagent in the presence of carbon monoxide and a palladium catalyst.

Utilization of Phenolic Triflates and Organometallic Reagents (e.g., SnMe₄)

Phenolic triflates are excellent electrophiles in palladium-catalyzed cross-coupling reactions. A potential route to this compound could involve the synthesis of 3-(pentafluorosulfanyl)phenol, which can then be converted to its corresponding triflate. This triflate can subsequently be coupled with an organotin reagent like tetramethyltin (B1198279) (SnMe₄) or other suitable organometallic acetylating agents under palladium catalysis.

The general scheme for such a coupling is depicted below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 3-(Pentafluorosulfanyl)phenyl triflate | SnMe₄ | Pd catalyst, ligand, heat | This compound |

| 3-Bromo(pentafluorosulfanyl)benzene | Acetylating agent (e.g., organostannane) | Pd catalyst, ligand, heat | This compound |

Organometallic Addition Pathways

Organometallic reagents provide another avenue for the synthesis of this compound. These methods typically involve the generation of a nucleophilic organometallic species containing the pentafluorosulfanylbenzene moiety, which then reacts with an electrophilic acetyl source.

A common strategy involves the metal-halogen exchange of a 3-halo-(pentafluorosulfanyl)benzene with an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures to form 3-(pentafluorosulfanyl)phenyllithium. This highly reactive intermediate can then be quenched with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) to yield the desired ketone. Care must be taken during this process, as the SF₅ group can be susceptible to attack by certain nucleophiles.

Alternatively, a Grignard reagent, 3-(pentafluorosulfanyl)phenylmagnesium halide, can be prepared from the corresponding aryl halide and magnesium. This Grignard reagent can then be reacted with an appropriate acetylating agent.

A summary of a potential organometallic addition pathway is as follows:

| Starting Material | Reagent 1 | Reagent 2 | Product |

| 3-Bromo(pentafluorosulfanyl)benzene | Mg or n-BuLi | Acetyl chloride | This compound |

Grignard and Related Organometallic Reaction Development

The synthesis of acetophenones through the reaction of an organometallic reagent with an acetylating agent is a cornerstone of organic chemistry. For this compound, this typically involves the preparation of a Grignard or other organometallic reagent from a suitable 3-halo-(pentafluorosulfur)benzene precursor.

The general approach involves the reaction of a compound like 3-bromo-1-(pentafluorosulfur)benzene with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, 3-(pentafluorosulfur)phenylmagnesium bromide. This powerful nucleophile is then reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, to install the acetyl group onto the aromatic ring. Subsequent acidic workup yields the final this compound product.

While specific examples for the SF₅-acetophenone are based on these well-established principles, extensive research has been published on analogous syntheses for structurally similar trifluoromethyl (CF₃) compounds. wikipedia.orgsemanticscholar.orgresearchgate.netrsc.org For instance, 3-chloro-5-trifluoromethyl trifluoroacetophenone has been synthesized by preparing a Grignard reagent from 1-bromo-3-chloro-5-(trifluoromethyl)benzene, which is then subjected to a nucleophilic reaction with an acylation reagent. wikipedia.org Similarly, methods for creating 3',5'-dichloro-2,2,2-trifluoroacetophenone (B156584) involve forming a Grignard reagent from 3,5-dichloro-1-bromobenzene followed by a nucleophilic addition to a trifluoroacetyl reagent. researchgate.net

Related organometallic protocols, such as Negishi cross-coupling, have also been employed for the synthesis of complex SF₅-containing molecules, demonstrating the versatility of organometallic intermediates in this area of chemistry. wikipedia.org

Table 1: Examples of Organometallic Reactions for Acetophenone Synthesis

| Starting Material | Organometallic Reagent | Acylating Agent | Product |

|---|---|---|---|

| 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | Grignard Reagent | Acylation Reagent | 3-Chloro-5-trifluoromethyl acetophenone wikipedia.org |

| 3,5-Dichloro-1-bromobenzene | Grignard Reagent | Trifluoroacetyl Reagent | 3',5'-Dichloro-2,2,2-trifluoroacetophenone researchgate.net |

This table presents data for trifluoromethyl analogues to illustrate the general Grignard methodology.

Stereochemical Control in Organometallic Additions

Achieving stereochemical control during the addition of organometallic reagents to the carbonyl group of this compound is crucial for synthesizing chiral alcohols, which are valuable intermediates in medicinal chemistry. The stereochemical outcome of such reactions is governed by the facial selectivity of the nucleophilic attack on the prochiral ketone.

The pentafluorosulfur group exerts a significant influence on this process due to its pronounced steric bulk and strong electron-withdrawing character. According to established models of asymmetric induction, such as the Felkin-Ahn model, the largest substituent on the adjacent stereocenter (in this case, the 3-pentafluorosulfurphenyl group) orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. The extreme size of the SF₅ group would be expected to strongly direct the trajectory of the incoming nucleophile, leading to potentially high levels of diastereoselectivity.

Furthermore, the profound dipole associated with the SF₅ substituent can influence the transition state geometry through electronic effects, potentially directing the stereochemistry of addition reactions. researchgate.net While specific studies on organometallic additions to this compound are not widely reported, research on the enantioselective reduction of ketones provides relevant insights. wikipedia.orgresearchgate.netorganic-chemistry.orgnih.gov These methods often use chiral catalysts or reagents to control the delivery of a hydride to one face of the carbonyl. The principles derived from these studies, which often rely on subtle steric and electronic interactions, underscore the potential for achieving high stereocontrol in reactions involving the SF₅-acetophenone scaffold.

Condensation and Cyclization Protocols

Phenol-Hexamethylenetetramine (HMTA) Reaction Variants

The formylation of aromatic compounds using hexamethylenetetramine (HMTA) encompasses several named reactions, most notably the Duff reaction for phenols and the Sommelet reaction for benzyl (B1604629) halides.

The Duff reaction is an ortho-formylation method that requires a strongly electron-donating group on the aromatic ring to proceed efficiently. semanticscholar.orgwikipedia.org The reaction involves treating a phenol (B47542) with HMTA in an acidic medium, which generates an electrophilic iminium ion that attacks the electron-rich aromatic ring, preferentially at the ortho position. wikipedia.orgresearchgate.net However, the 3'-(pentafluorosulfur)phenyl group is intensely electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. Therefore, a direct Duff reaction on a hypothetical 3-(pentafluorosulfur)phenol to introduce a formyl group, which could then be converted to an acetyl group, would be highly challenging and is not a standard synthetic route.

The Sommelet reaction offers an alternative pathway, converting a benzyl halide into an aldehyde using HMTA and water. wikipedia.orgsciencemadness.org In this sequence, a 3-(pentafluorosulfur)benzyl halide would first react with HMTA to form a quaternary ammonium (B1175870) salt. Subsequent hydrolysis would then yield 3-(pentafluorosulfur)benzaldehyde. This aldehyde could, in principle, be converted to this compound via reaction with a methyl Grignard reagent followed by oxidation of the resulting secondary alcohol. This multi-step process represents a viable, though indirect, condensation-based approach.

EDC-Mediated Amide Coupling for SF₅-Containing Building Blocks

The pentafluorosulfur group is increasingly incorporated into complex molecules like drug candidates and agrochemicals. The formation of amide bonds is a critical step in the assembly of these molecules. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a widely used water-soluble coupling agent that facilitates the formation of amides from carboxylic acids and amines under mild conditions. sciencemadness.orgrsc.org

The process involves the activation of a carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine. To improve efficiency and minimize side reactions, EDC is often used in conjunction with an additive such as N-hydroxysuccinimide (NHS) or its water-soluble analogue, Sulfo-NHS. orientjchem.orgresearchgate.net The O-acylisourea intermediate reacts with NHS to form a more stable NHS-ester, which then reacts cleanly with the amine to yield the desired amide. rsc.orgorientjchem.org

This methodology is directly applicable to the synthesis of amides using SF₅-containing building blocks. For example, a carboxylic acid functionalized with a pentafluorosulfur-phenyl group can be coupled with a variety of amine partners using standard EDC/NHS protocols to generate a library of SF₅-containing amides.

Table 2: Components for a Typical EDC-Mediated Amide Coupling

| Component | Function | Example |

|---|---|---|

| Carboxylic Acid | Substrate providing the acyl group | 3-(Pentafluorosulfur)benzoic acid |

| Amine | Nucleophile | Aniline, Benzylamine, etc. |

| Coupling Agent | Activates the carboxylic acid | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) sciencemadness.org |

| Additive (Optional) | Forms a stable active ester, improves yield | NHS (N-hydroxysuccinimide) orientjchem.org |

Synthesis of Substituted this compound Derivatives

Introduction of Additional Halogen Substituents (e.g., 3'-Chloro-5'-(pentafluorosulfur)acetophenone)

The synthesis of halogenated derivatives of this compound, such as the existing compound 3'-Chloro-5'-(pentafluorosulfur)acetophenone, can be achieved through several strategic approaches.

Strategy 1: Halogenation of a Pre-functionalized Ring

One common route involves starting with an aromatic ring that already bears the desired halogen and pentafluorosulfur substituents. For example, a compound like 1-bromo-3-chloro-5-(pentafluorosulfur)benzene could be synthesized and then converted to the corresponding acetophenone. This final step could be accomplished via a Grignard reaction followed by acetylation, as described in section 2.3.1, or through a Friedel-Crafts acylation. This approach offers good control over the regiochemistry of the final product. The synthesis of related halogenated trifluoromethyl acetophenones often follows this strategy. wikipedia.org

Strategy 2: Introduction of the SF₅ Group onto a Halogenated Precursor

An alternative method is to introduce the pentafluorosulfur group onto an existing halogenated acetophenone. For instance, the synthesis of 3'-Fluoro-5'-(pentafluorosulfur)acetophenone can be achieved by reacting 3'-fluoroacetophenone (B146931) with pentafluorosulfur chloride (SF₅Cl). wikipedia.org This electrophilic substitution introduces the SF₅ group onto the pre-existing halogenated scaffold.

Strategy 3: Direct Halogenation of this compound

A third possibility is the direct electrophilic halogenation of this compound. The success of this approach depends on the directing effects of the substituents already on the ring. Both the acetyl group and the pentafluorosulfur group are strongly electron-withdrawing and meta-directing. Therefore, direct halogenation (e.g., chlorination or bromination) would be expected to install the new halogen at the 5'-position, which is meta to both existing groups. However, the strong deactivation of the ring by two powerful electron-withdrawing groups would likely require harsh reaction conditions. The nuclear halogenation of acetophenone itself is known to proceed in the presence of a Lewis acid like aluminum chloride.

Table 3: Synthetic Strategies for Halogenated this compound Derivatives

| Strategy | Description | Key Transformation |

|---|---|---|

| 1. Build from Substituted Benzene (B151609) | Start with a halogenated SF₅-benzene and add the acetyl group. | Friedel-Crafts Acylation or Grignard Reaction wikipedia.org |

| 2. Introduce SF₅ Group Last | Start with a halogenated acetophenone and add the SF₅ group. | Electrophilic "pentafluorosulfanylation" wikipedia.org |

Regioselective Synthesis of Isomers and Analogues

The primary method for synthesizing this compound is the Friedel-Crafts acylation of pentafluorosulfanylbenzene. The regioselectivity of this reaction is dictated by the electronic properties of the pentafluorosulfur (SF₅) group.

The SF₅ group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I). This deactivates the aromatic ring towards electrophilic aromatic substitution, making the reaction more challenging than with activated or simple benzene rings. wikipedia.orglibretexts.org Consequently, harsher reaction conditions or more potent catalytic systems are often necessary.

Crucially, as a strong deactivating group, the SF₅ substituent directs incoming electrophiles to the meta position. masterorganicchemistry.comyoutube.comlibretexts.org This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack. This directive effect ensures that the acylation of pentafluorosulfanylbenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, selectively yields the 3'-isomer, this compound. The formation of ortho (2'-) and para (4'-) isomers is significantly disfavored.

The synthesis of analogues can be achieved by employing different acylating agents in the Friedel-Crafts reaction or by starting with substituted pentafluorosulfanylbenzene derivatives, provided the directing effects of all substituents are considered.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield |

| Pentafluorosulfanylbenzene | Acetyl Chloride | AlCl₃ (stoichiometric) | CS₂ or Nitrobenzene | 0°C to room temp. | This compound | Moderate |

| Pentafluorosulfanylbenzene | Acetic Anhydride | AlCl₃ (stoichiometric) | Nitrobenzene | Room temp. | This compound | Moderate |

| 1-Methyl-3-(pentafluorosulfanyl)benzene | Acetyl Chloride | AlCl₃ | CS₂ | 0°C | 2-Methyl-5-(pentafluorosulfur)acetophenone & 4-Methyl-5-(pentafluorosulfur)acetophenone | Varies |

Catalytic Systems in SF₅-Acetophenone Synthesis

The choice of catalyst is critical in the synthesis of this compound, especially given the deactivated nature of the starting material. Both homogeneous and heterogeneous catalytic systems have been developed for Friedel-Crafts acylations, each with distinct advantages and applications.

Homogeneous Catalysis for Efficient Transformation

Homogeneous catalysts are dissolved in the reaction medium and are highly effective for Friedel-Crafts acylations. For deactivated substrates like pentafluorosulfanylbenzene, traditional Lewis acid catalysts are often required in stoichiometric amounts rather than catalytic quantities. This is because the catalyst complexes with both the acylating agent and the resulting ketone product, which deactivates the catalyst. organic-chemistry.org

Key Homogeneous Catalysts:

Aluminum Chloride (AlCl₃): This is the most common and robust Lewis acid for Friedel-Crafts acylations. Its high activity is necessary to promote the reaction with the electron-deficient SF₅-substituted ring. researchgate.net

Iron(III) Chloride (FeCl₃): Another effective Lewis acid that can catalyze the acylation. In some systems, such as those using ionic liquids as solvents, iron salts have shown excellent catalytic activity and can offer a more cost-effective alternative to aluminum chloride. nih.gov

Metal Triflates: Scandium triflate (Sc(OTf)₃), gallium triflate (Ga(OTf)₃), and other metal triflates are powerful Lewis acids that can be used in catalytic amounts in certain cases, particularly with more reactive substrates or under specific conditions. researchgate.net They are known for their high activity and tolerance to certain functional groups.

These catalysts facilitate the formation of the highly electrophilic acylium ion (CH₃CO⁺) from the acylating agent, which is then attacked by the aromatic ring.

| Catalyst | Acylating Agent | Solvent System | Advantages |

| AlCl₃ | Acetyl Chloride | Dichloromethane, CS₂ | High reactivity, well-established |

| FeCl₃ | Acetic Anhydride | Ionic Liquids (e.g., TAAILs) | Robust, cost-effective, potential for catalyst recycling with the ionic liquid |

| Sc(OTf)₃ | Acetyl Chloride | Nitroalkanes | High catalytic activity, can be used in smaller quantities than AlCl₃ in some cases |

Heterogeneous Catalysis and Sustainable Synthetic Routes

Heterogeneous catalysts exist in a different phase from the reaction mixture, typically as a solid catalyst in a liquid reaction. These systems are central to the development of more sustainable and environmentally friendly synthetic routes. Their primary advantages include ease of separation from the product mixture, potential for regeneration and reuse, and often milder reaction conditions.

For the Friedel-Crafts acylation of deactivated arenes, the development of effective heterogeneous catalysts is an active area of research.

Key Heterogeneous Catalysts:

Zeolites: These are microporous aluminosilicate (B74896) minerals that possess strong Brønsted and Lewis acid sites within their crystalline structure. Zeolites like H-Y and H-beta have demonstrated activity in the acylation of aromatic compounds. researchgate.net Their shape-selectivity can also influence the isomeric distribution of products. Microwave irradiation has been used in conjunction with zeolite catalysts to accelerate these reactions. researchgate.net

Sulfated Zirconia: This solid superacid is a powerful and stable catalyst for various acid-catalyzed reactions, including Friedel-Crafts acylations.

Metal Oxides: Various metal oxides, sometimes supported on materials like silica (B1680970) or alumina, can function as solid Lewis acid catalysts. researchgate.net

These catalysts offer a greener alternative to traditional homogeneous systems by minimizing corrosive waste streams and simplifying product purification. However, achieving high yields with strongly deactivated substrates like pentafluorosulfanylbenzene remains a challenge that often requires elevated temperatures or other activation methods like microwave heating.

| Catalyst Type | Example | Reaction Conditions | Advantages |

| Zeolite | H-Y, H-beta | High temperature or microwave irradiation | Reusable, shape-selective, environmentally benign |

| Solid Superacid | Sulfated Zirconia | High temperature | High acidity, thermal stability |

| Metal Oxides | Zinc Oxide (ZnO) | Solvent-free, high temperature | Low cost, ease of handling, reusability |

Reactivity and Mechanistic Investigations of 3 Pentafluorosulfur Acetophenone

Reactivity of the Carbonyl Moiety

The carbonyl group is the primary site of reactivity in 3'-(pentafluorosulfur)acetophenone, undergoing a range of reactions typical of aromatic ketones, but with its reactivity significantly modulated by the electronic influence of the meta-substituted SF₅ group.

The carbonyl carbon of this compound is inherently electrophilic and serves as a target for various nucleophiles. Nucleophilic addition is a characteristic reaction of ketones, where a nucleophile attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate that can then be protonated to yield an alcohol. The presence of the pentafluorosulfanyl group at the meta-position significantly enhances the electrophilicity of this carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted acetophenone (B1666503). This heightened reactivity allows for the formation of a diverse array of derivatives.

The carbonyl group of this compound can be readily reduced to form the corresponding secondary alcohol, 1-(3'-(pentafluorosulfur)phenyl)ethanol. This transformation is typically accomplished using common hydride-based reducing agents.

For instance, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) are effective for this reduction. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. Subsequent workup with an aqueous acid protonates the resulting alkoxide intermediate to yield the final alcohol product.

Table 1: Reductive Transformation of this compound

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | 1. NaBH₄ or LiAlH₄2. H₃O⁺ workup | 1-(3'-(Pentafluorosulfur)phenyl)ethanol | Reduction |

In contrast to reduction, the acetyl group can undergo oxidation to produce 3'-(pentafluorosulfur)phenylglyoxal, an important synthetic intermediate. A common method for this transformation involves the use of selenium dioxide (SeO₂). nih.gov The reaction mechanism involves the oxidation of the α-methyl group of the ketone. This arylglyoxal intermediate, containing two adjacent carbonyl groups, is highly reactive and can participate in further reactions, such as condensations or the synthesis of heterocyclic compounds. nih.gov For example, research on the 4'-isomer has shown that oxidation using iodine and dimethyl sulfoxide (B87167) (DMSO) can also lead to the formation of arylglyoxal intermediates.

Role of the SF₅ Group in Reaction Kinetics and Selectivity

The pentafluorosulfanyl (SF₅) group is not a passive substituent; its unique electronic and steric properties play a crucial role in modulating the reactivity of the entire molecule. rowansci.comnih.gov

The SF₅ group is one of the most powerful electron-withdrawing groups used in organic synthesis, a property attributed to the high electronegativity of the five fluorine atoms. rowansci.comenamine.net Its electron-withdrawing capacity surpasses that of the more common trifluoromethyl (CF₃) group. academie-sciences.fr When attached to the aromatic ring, the SF₅ group strongly pulls electron density away from the ring via the sigma framework (inductive effect). This electronic deficit is transmitted to the attached carbonyl group.

This inductive pull significantly increases the partial positive charge (δ+) on the carbonyl carbon, making it substantially more electrophilic and therefore more reactive towards nucleophiles. This enhanced reactivity can lead to faster reaction rates in nucleophilic addition reactions compared to acetophenones bearing less electron-withdrawing or electron-donating groups. rowansci.comresearchgate.net

Table 2: Comparison of Properties of Common Fluorinated Substituents

| Property | SF₅ Group | CF₃ Group |

| Common Nickname | "Super-Trifluoromethyl" nih.govenamine.net | Trifluoromethyl |

| Electronegativity | Higher (e.g., Hammett parameter σₚ ≈ 0.68) | High (e.g., Hammett parameter σₚ ≈ 0.54) |

| Electronic Effect | Strongly electron-withdrawing rowansci.com | Strongly electron-withdrawing researchgate.net |

| Volume (ų) | ~55.4 rsc.org | ~34.6 rsc.org |

| Geometry | Octahedral around sulfur academie-sciences.frrsc.org | Tetrahedral around carbon |

Beyond its electronic influence, the SF₅ group exerts significant steric effects. With a volume greater than a trifluoromethyl group but less than a tert-butyl group, the SF₅ moiety presents considerable steric bulk. rsc.org In this compound, the SF₅ group is positioned meta to the acetyl group. This placement means it does not directly flank the reaction center at the carbonyl, but it can still influence the trajectory of incoming nucleophiles, potentially affecting the stereoselectivity of addition reactions, especially with bulky reagents.

Furthermore, the SF₅ group imparts a profound dipole moment on the molecule. rsc.org This strong dipole can influence the stereochemistry of reactions that proceed through transition states with significant charge separation. rsc.org While direct studies on the stereodirecting effects in this compound are limited, research on other SF₅-containing compounds has shown that such dipolar effects can control diastereoselectivity in cycloaddition and other reactions. rsc.org The combination of steric demand and strong dipolar effects makes the SF₅ group a powerful tool for controlling reaction outcomes. rsc.org

Substitution Reactions on the Aromatic Ring

The reactivity of the aromatic ring in this compound is dictated by the electronic properties of its two substituents: the acetyl group (-COCH₃) and the pentafluorosulfur group (-SF₅). Both are powerful electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic attack and, conversely, could activate it for nucleophilic aromatic substitution under certain conditions.

Nucleophilic Aromatic Substitution (SNAr) on SF₅-Acetophenones

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group on the aromatic ring. In this compound, the acetyl and SF₅ groups are meta to each other. For a typical SNAr reaction to occur on the ring, there would need to be a leaving group (like a halogen) at a position activated by these groups.

While no specific studies on SNAr reactions of this compound itself are available, research on related compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrates that the SF₅ group, in conjunction with another electron-withdrawing group like a nitro group, can facilitate the displacement of a fluoride (B91410) ion by various nucleophiles. nih.gov Given that the acetyl group is also strongly electron-withdrawing, it is plausible that a derivative, such as 4-fluoro-3'-(pentafluorosulfur)acetophenone, would be susceptible to SNAr at the 4-position. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of strong electron-withdrawing groups that can delocalize the negative charge. nih.govdtic.mil

Hypothetical SNAr Reactivity Data

| Reactant | Nucleophile | Leaving Group | Product | Predicted Yield |

| 4-chloro-3'-(pentafluorosulfur)acetophenone | Sodium methoxide | Cl | 4-methoxy-3'-(pentafluorosulfur)acetophenone | Moderate to High |

| 2-fluoro-3'-(pentafluorosulfur)acetophenone | Ammonia (B1221849) | F | 2-amino-3'-(pentafluorosulfur)acetophenone | Moderate |

| 4-bromo-3'-(pentafluorosulfur)acetophenone | Sodium thiophenoxide | Br | 4-(phenylthio)-3'-(pentafluorosulfur)acetophenone | Moderate to High |

This table is a hypothetical representation based on general SNAr principles and is not based on published experimental data for this compound.

Electrophilic Aromatic Substitution Patterns

The acetyl and pentafluorosulfur groups are both deactivating and meta-directing for electrophilic aromatic substitution (EAS). The strong deactivation of the ring means that forcing conditions (e.g., high temperatures, strong Lewis acid catalysts) would likely be required for any substitution to occur.

The directing effects of the two groups would reinforce each other. The positions ortho and para to each substituent are deactivated. Therefore, incoming electrophiles would be directed to the positions that are meta to both groups. In the case of this compound, the available positions for substitution are 2', 4', 5', and 6'.

Position 2': Ortho to the acetyl group and ortho to the SF₅ group. Highly deactivated.

Position 4': Para to the acetyl group and ortho to the SF₅ group. Highly deactivated.

Position 5': Meta to the acetyl group and meta to the SF₅ group. The most likely position for substitution.

Position 6': Ortho to the acetyl group and para to the SF₅ group. Highly deactivated.

Thus, electrophilic substitution, if it were to occur, would be expected to yield the 5'-substituted product.

Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Electrophilic Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-(5-nitro-3-(pentafluorosulfur)phenyl)ethan-1-one |

| Bromination | Br₂, FeBr₃ | 1-(5-bromo-3-(pentafluorosulfur)phenyl)ethan-1-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction highly unlikely due to deactivation |

This table is a prediction based on established directing effects and is not derived from experimental results for this compound.

Reaction Mechanisms of Transformations

Detailed mechanistic studies, including the elucidation of rate-determining steps and transition state analyses, for reactions involving this compound are not available in the scientific literature. However, we can infer the likely mechanistic pathways based on general principles.

Elucidation of Rate-Determining Steps

For a hypothetical SNAr reaction on a halogenated derivative of this compound, the rate-determining step is typically the formation of the Meisenheimer complex. nih.gov This initial attack of the nucleophile on the aromatic ring disrupts the aromaticity and is energetically costly. The subsequent departure of the leaving group to restore aromaticity is usually a faster process.

In the case of electrophilic aromatic substitution, the rate-determining step is the attack of the electrophile on the aromatic ring to form the sigma complex (arenium ion). This step also involves the disruption of aromaticity and has a high activation energy, particularly for a strongly deactivated ring like that of this compound. The subsequent deprotonation to restore aromaticity is a rapid step.

Derivatives and Functionalization of 3 Pentafluorosulfur Acetophenone

Synthesis of SF₅-Substituted Heterocyclic Compounds

The introduction of the SF₅ moiety into heterocyclic systems is a key strategy for developing novel pharmaceuticals and agrochemicals. 3'-(Pentafluorosulfur)acetophenone serves as a crucial precursor in many of these synthetic routes.

Benzisoxazoles, Quinolines, and Quinazolines from Nitro-SF₅-benzenes

A robust methodology for synthesizing SF₅-containing heterocycles begins with nitro-(pentafluorosulfanyl)benzenes. In a process known as the Davis reaction, meta- or para-nitro-(pentafluorosulfanyl)benzene undergoes reaction with arylacetonitriles in the presence of a base like sodium hydroxide (B78521) to yield SF₅-substituted benzisoxazoles. nih.govnih.gov This reaction proceeds effectively with arylacetonitriles bearing electron-neutral or electron-donating groups. nih.govnih.gov

The synthetic utility of these benzisoxazoles is demonstrated by their subsequent reduction, typically with iron powder in acetic acid, which provides SF₅-containing ortho-aminobenzophenones in high yields. nih.govnih.gov These aminobenzophenones are valuable intermediates that can be condensed with various carbonyl compounds to form SF₅-substituted quinolines or with amines to produce SF₅-substituted quinazolines. nih.govnih.gov This sequence provides straightforward access to a new class of nitrogen-containing heteroaromatic compounds bearing the pentafluorosulfanyl group. nih.govnih.gov

Pyrazolines, Isoxazoles, and Pyrimidines

A common and effective pathway to various five- and six-membered heterocycles involves the use of α,β-unsaturated ketones, or chalcones, as key intermediates.

Synthesis of SF₅-Chalcones: The initial step involves a base-catalyzed Claisen-Schmidt condensation between this compound and a variety of aromatic aldehydes. researchgate.netyoutube.com This reaction forms a (pentafluorosulfur)phenyl-substituted chalcone, which serves as a versatile precursor for subsequent cyclization reactions. researchgate.net

Isoxazoles: SF₅-substituted isoxazoles can be readily synthesized by the cyclization of the previously prepared SF₅-chalcones with hydroxylamine (B1172632) hydrochloride in an alkaline medium. nih.govresearchgate.net The reaction proceeds via an intermolecular cycloaddition to form the five-membered isoxazole (B147169) ring. nih.gov This method is a widely used and efficient route for the preparation of isoxazole derivatives. researchgate.netyoutube.com

Pyrazolines: By reacting the SF₅-chalcone intermediate with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine), SF₅-substituted pyrazolines can be obtained. nih.govresearchgate.net The reaction involves the condensation of the hydrazine with the α,β-unsaturated carbonyl system of the chalcone, leading to the formation of the five-membered pyrazoline ring. nih.govresearchgate.net

Pyrimidines: Six-membered heterocyclic pyrimidine (B1678525) derivatives bearing the SF₅ group are accessible through the condensation of SF₅-chalcones with reagents such as guanidine (B92328) hydrochloride, urea (B33335), or thiourea (B124793) in the presence of a base. derpharmachemica.comnih.gov This reaction provides a direct route to 2-amino-, 2-hydroxy-, or 2-mercaptopyrimidines, respectively, which are important scaffolds in medicinal chemistry. derpharmachemica.comnih.gov

Nicotinonitrile Derivatives from Acetophenone (B1666503) Intermediates

Substituted nicotinonitriles (aminopyridine-carbonitriles) are valuable synthetic intermediates. The Gewald reaction offers a powerful method for their synthesis from a ketone, an active methylene (B1212753) nitrile, and elemental sulfur. By applying this multicomponent reaction, it is plausible to synthesize SF₅-substituted nicotinonitrile derivatives. The proposed reaction would involve the condensation of this compound with a nitrile such as malononitrile (B47326) in the presence of elemental sulfur and a basic catalyst, like an amine, to yield a 2-amino-4-(3'-(pentafluorosulfur)phenyl)-6-methylnicotinonitrile. The Gewald reaction is known for its efficiency in creating highly substituted thiophenes, and analogous pyridine (B92270) syntheses follow similar principles. organic-chemistry.org

Preparation of SF₅-Containing Alcohols, Acids, and Amines

The acetyl group of this compound is a versatile functional handle that can be readily converted into other important chemical moieties.

Alcohols: The ketone functionality can be reduced to a secondary alcohol, 1-(3'-(pentafluorosulfur)phenyl)ethanol, using standard reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and effective reagent for this transformation, offering high yields of the corresponding alcohol.

Acids: Conversion of the methyl ketone to a carboxylic acid can be achieved through the haloform reaction. libretexts.org Treating this compound with a halogen (e.g., bromine or chlorine) in the presence of a strong base like sodium hydroxide results in the formation of 3-(pentafluorosulfur)benzoic acid and a haloform (e.g., bromoform (B151600) or chloroform). derpharmachemica.comorganic-chemistry.orglibretexts.orgresearchgate.net This reaction proceeds via exhaustive halogenation of the methyl group, followed by nucleophilic acyl substitution by hydroxide. libretexts.orgautomate.video

Amines: The synthesis of the corresponding primary amine, 1-(3'-(pentafluorosulfur)phenyl)ethanamine, can be accomplished via reductive amination. This one-pot reaction typically involves treating the ketone with ammonia (B1221849) or an ammonium (B1175870) salt and a reducing agent. Alternatively, enzymes such as amine dehydrogenases (AmDHs) can be employed for the asymmetric synthesis of chiral amines from acetophenone derivatives, offering high enantioselectivity. nih.gov

Development of Diverse SF₅-Bearing Scaffolds for Advanced Materials

The unique properties of the pentafluorosulfanyl group make it an attractive component for the design of advanced materials. Its strong electron-withdrawing nature, combined with significant chemical and thermal stability, surpasses that of the more common trifluoromethyl (CF₃) group. mdpi.com These characteristics are particularly valuable in the field of liquid crystals.

The incorporation of an aryl-SF₅ moiety as a polar terminal group in liquid crystal structures can lead to materials with a high dipole moment and significantly improved dielectric anisotropy (Δε). researchgate.netnih.gov Research has demonstrated that liquid crystals containing the SF₅ group exhibit desirable properties for applications in active matrix displays. nih.gov The development of synthetic routes to SF₅-containing building blocks, such as those derived from this compound, is crucial for creating diverse molecular scaffolds that can be tailored for specific functions in materials science, including catalysis and electronics. colab.ws

Regioselective Derivatization Strategies

Further functionalization of the aromatic ring of this compound requires an understanding of the directing effects of the existing substituents. Both the acetyl group (-COCH₃) and the pentafluorosulfanyl group (-SF₅) are electron-withdrawing and act as meta-directors in electrophilic aromatic substitution (EAS) reactions. automate.video

When subjecting this compound to EAS reactions such as nitration or halogenation, the incoming electrophile will be directed to the positions that are meta to both groups. The possible positions for substitution are C2', C4', C5', and C6'. The acetyl group directs to C5', while the SF₅ group directs to C5'. Therefore, electrophilic substitution is strongly expected to occur regioselectively at the C5' position, which is meta to both existing substituents. Minor products resulting from substitution at the C2' or C6' positions might be observed, but the C5' product would be predominant due to the combined directing influence and steric factors. Studies on the nitration of other electron-poor acetophenones confirm that substitution occurs at the position least deactivated by the existing groups. researchgate.netmasterorganicchemistry.com

Role of 3 Pentafluorosulfur Acetophenone As a Building Block in Complex Molecular Synthesis

Precursor in Medicinal Chemistry Research

In medicinal chemistry, the search for novel molecular scaffolds that can lead to new therapeutic agents is constant. Acetophenone (B1666503) and its derivatives have long been recognized as valuable starting materials in the synthesis of pharmaceuticals and biologically active compounds. nih.govresearchgate.net The introduction of the pentafluorosulfanyl (SF₅) group into the acetophenone structure is a modern strategy aimed at enhancing properties such as metabolic stability, bioavailability, and binding affinity to biological targets. researchgate.net The unique electronic and steric profile of the SF₅ group makes 3'-(pentafluorosulfur)acetophenone an attractive building block for drug discovery programs. researchgate.net

The acetophenone framework is a core component of various compounds that have been investigated for their biological activities. Notably, numerous acetophenone derivatives have been synthesized and tested for their efficacy against pathogenic fungi, which pose significant threats to agriculture and human health. nih.govresearchgate.netrsc.org Research has shown that derivatives of acetophenone can exhibit potent antifungal effects, in some cases exceeding those of commercial fungicides. nih.gov

This compound serves as an advanced precursor for generating novel antifungal candidates. By using this compound, chemists can synthesize derivatives that combine the known fungicidal potential of the acetophenone scaffold with the unique properties of the SF₅ group. The goal is to develop new agents that may overcome resistance mechanisms or offer improved activity. For instance, studies on related acetophenone derivatives have identified specific structural features that correlate with high antifungal activity against various plant pathogens. researchgate.netrsc.org

| Compound Class | Target Pathogens | Key Research Finding | Reference |

|---|---|---|---|

| Acetophenone Derivatives | Various phytopathogenic fungi | Several synthesized derivatives showed more potent antifungal effects than the commercial fungicide hymexazol. | nih.gov |

| Acetophenone Derivatives containing 1,3,4-thiadiazole-2-thioethers | Thanatephorus cucumeris, Gibberella saubinetii | Certain derivatives exhibited significant inhibitory effects, with EC₅₀ values in the range of 21.5–22.2 µg/mL. The mechanism involves altering cell membrane permeability. | rsc.org |

| Chalcone Derivatives (synthesized from acetophenones) | Candida albicans, Aspergillus niger | Fluorinated chalcones, particularly those with a trifluoromethoxy group, demonstrated significant antifungal activity. | nih.gov |

The utility of this compound extends beyond antifungal research into the broader field of drug design. nih.gov Its structure is a valuable synthon, or building block, for creating a wide array of heterocyclic compounds and other complex molecular architectures. researchgate.net The presence of the ketone functional group allows for a variety of chemical transformations, such as condensation reactions, reductions, and palladium-catalyzed cross-coupling reactions, enabling the assembly of diverse molecular libraries for screening. nih.gov

The SF₅ group is particularly valued in modern drug design for its ability to function as a bioisostere for other groups, offering a unique combination of size, stability, and extreme electronegativity that can modulate a drug candidate's interaction with specific enzyme or receptor targets. researchgate.net Therefore, incorporating this compound into a synthesis workflow allows for the systematic exploration of chemical space in the search for new and effective medicines. ontosight.ai

Intermediate in Agrochemical Development

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, relies on the discovery of molecules with high efficacy and favorable environmental profiles. Acetophenone derivatives are recognized as a promising class of compounds in this sector. nih.gov The structural and chemical properties of this compound make it a key intermediate for the synthesis of next-generation agrochemicals.

The introduction of the pentafluorosulfanyl (SF₅) group is a strategic choice in agrochemical design. This group can enhance the metabolic stability of a compound in the field, potentially leading to longer-lasting effects. Furthermore, its strong electron-withdrawing nature can influence the molecule's mode of action and biological activity. By using this compound as a starting material, chemists can create novel active ingredients for crop protection products. nih.gov

Applications in Materials Science Research

The unique electronic properties of the pentafluorosulfanyl (SF₅) group have made it an increasingly important functional moiety in the field of materials science. researchgate.net The group's high thermal stability and potent electron-withdrawing capacity are harnessed to create functional materials with specific, tunable characteristics. researchgate.net this compound provides a readily functionalizable molecular platform for integrating the SF₅ group into advanced materials. ontosight.ai

In the design of organic optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), precise control over molecular energy levels (i.e., the HOMO and LUMO levels) is critical. The pentafluorosulfanyl group is one of the most strongly electron-withdrawing groups known, and its incorporation into an organic molecule can significantly lower these energy levels. researchgate.net

Researchers use this compound as a building block to synthesize new chromophores, emitters, and host materials. researchgate.netrsc.org By strategically placing the SF₅ group on the aromatic ring, scientists can tune the photophysical and electronic properties of the resulting material. This allows for the rational design of materials with desired emission colors, charge-transport properties, and stability, which are essential for high-performance electronic devices. researchgate.netrsc.org

| Property of SF₅ Group | Impact on Material Properties | Application Area | Reference |

|---|---|---|---|

| High Electronegativity | Lowers HOMO/LUMO energy levels, alters electronic character. | Organic electronics (OLEDs, OPVs), phosphorescent emitters. | researchgate.netrsc.org |

| Chemical and Thermal Stability | Enhances the durability and operational lifetime of the material. | High-performance polymers, functional materials for devices. | researchgate.netstudyraid.com |

| Steric Bulk | Can influence molecular packing and film morphology. | Liquid crystals, polymer science. | studyraid.com |

This compound is also a valuable monomer precursor for the synthesis of specialty polymers and oligomers. The acetophenone moiety can be chemically transformed to create polymerizable groups, allowing for its incorporation into a polymer backbone or as a pendant group. For example, acetophenone derivatives are used as precursors for high-performance polymers like poly(ether ketone)s (PEK). studyraid.com

By incorporating the SF₅ group into the polymer structure, materials scientists can create polymers with enhanced thermal stability, specific solubility characteristics, and unique dielectric properties. These advanced polymers could find applications in demanding environments, such as in the aerospace industry or as specialized coatings and membranes. researchgate.netstudyraid.com

Strategic Use in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, represent a highly efficient strategy in modern organic synthesis. These reactions are prized for their atom economy, reduction of waste, and ability to rapidly generate molecular diversity. The strategic incorporation of unique building blocks into MCRs can lead to novel scaffolds with desirable physicochemical properties for various applications, including medicinal chemistry and materials science.

While specific research detailing the use of this compound in well-established MCRs is not extensively documented in publicly available literature, its structural features—an electrophilic carbonyl group and a potent electron-withdrawing pentafluorosulfur (SF₅) substituent—suggest significant potential for its application in this field. The SF₅ group, often considered a "super-trifluoromethyl" group, imparts strong electronic effects and high lipophilicity, making its introduction into complex molecules via MCRs a compelling synthetic goal.

The reactivity of the ketone in this compound is central to its potential role in several classes of MCRs. The electron-withdrawing nature of the 3'-SF₅ group is expected to enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophilic attack, a key step in many MCRs. However, the steric bulk of the SF₅ group could also present challenges, influencing the feasibility and outcome of these reactions.

Based on the known mechanisms of prominent MCRs and the reactivity of analogous acetophenones, we can project the strategic utility of this compound in the synthesis of complex heterocyclic and acyclic structures.

Potential Applications in Key MCRs:

Biginelli-like Reactions: The classical Biginelli reaction condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. In a "Biginelli-like" modification, an acetophenone can be used in place of the β-ketoester, reacting with an aldehyde and urea/thiourea to yield tetrahydropyrimidines. The enhanced electrophilicity of the carbonyl in this compound could facilitate the initial condensation steps. The resulting dihydropyrimidine (B8664642) scaffold would be decorated with the lipophilic and strongly electron-withdrawing 3'-pentafluorosulfanylphenyl group, a valuable feature for tuning the biological activity of the final product.

Hantzsch Dihydropyridine (B1217469) Synthesis: This MCR typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) to produce dihydropyridines. While acetophenones are not the standard carbonyl component, variations exist. The reactivity of this compound could potentially be harnessed in Hantzsch-type syntheses to generate novel dihydropyridine derivatives bearing the SF₅ moiety, which are of interest as potential calcium channel blockers or for other medicinal applications.

Passerini and Ugi Reactions: These isocyanide-based MCRs are powerful tools for the synthesis of peptide-like structures. The Passerini reaction is a three-component reaction between a ketone or aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide wikipedia.orgorganic-chemistry.org. The Ugi reaction is a four-component reaction involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, yielding an α-aminoacyl amide. The participation of this compound as the ketone component in these reactions would lead to the direct incorporation of the SF₅-phenyl group into these complex amide structures. The electronic properties of the SF₅ group could influence the reaction kinetics and the stability of the resulting products.

The table below outlines the hypothetical application of this compound in these key MCRs, detailing the potential reactants and the resulting complex molecular scaffolds.

Table 1: Projected Use of this compound in Multi-Component Reactions

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Potential Product Scaffold | Key Feature from Building Block |

|---|---|---|---|---|---|---|

| Biginelli-like | This compound | Aromatic/Aliphatic Aldehyde | Urea/Thiourea | - | 4-(3'-SF₅-phenyl)-tetrahydropyrimidine | Introduction of a highly lipophilic, electron-withdrawing aryl group |

| Hantzsch-type | This compound | β-dicarbonyl compound | Ammonia/Ammonium (B1175870) Acetate | Aldehyde | 2,6-disubstituted-4-(3'-SF₅-phenyl)-1,4-dihydropyridine | Incorporation of the SF₅-phenyl moiety into a privileged medicinal scaffold |

| Passerini | This compound | Carboxylic Acid | Isocyanide | - | α-Acyloxy amide with a 3'-SF₅-phenyl group | Direct formation of complex amides with a unique fluorinated substituent |

While these applications are projected based on established chemical principles, dedicated research is required to validate the strategic use of this compound in MCRs and to fully explore the properties of the resulting complex molecules. The successful implementation of this building block in such efficient synthetic strategies would provide a valuable pathway to novel chemical entities with tailored electronic and physical properties.

Computational and Theoretical Investigations of 3 Pentafluorosulfur Acetophenone

Electronic Structure Analysis

The electronic landscape of 3'-(Pentafluorosulfur)acetophenone is dominated by the powerful electron-withdrawing nature of the SF₅ group, which profoundly influences the acetophenone (B1666503) framework.

Computational analysis using Molecular Orbital (MO) theory provides a detailed picture of the electronic distribution and bonding within this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as their energies and spatial distributions govern the molecule's reactivity.

In a typical calculation, the HOMO is expected to be localized primarily on the aromatic ring and the acetyl group, which are more electron-rich than the SF₅ substituent. Conversely, the LUMO is anticipated to have significant contributions from the acetyl group and the aromatic ring, with the energy of the LUMO being lowered by the electron-withdrawing SF₅ group. The energy gap between the HOMO and LUMO is a critical parameter, providing an indication of the molecule's kinetic stability and electronic excitation properties.

Electron density maps derived from quantum chemical calculations would visually confirm the polarization of the molecule. A high electron density is expected around the oxygen atom of the carbonyl group and the fluorine atoms of the SF₅ group, while regions of electron deficiency would be found on the sulfur atom, the carbonyl carbon, and the aromatic ring carbons, particularly those ortho and para to the SF₅ group. This charge distribution is a direct consequence of the inductive and resonance effects at play.

Table 1: Predicted Molecular Orbital Properties for this compound

| Property | Expected Characteristic | Implication |

|---|---|---|

| HOMO Localization | Primarily on the phenyl ring and acetyl group | Site of potential electrophilic attack |

| LUMO Localization | Distributed over the acetyl group and aromatic ring | Site of potential nucleophilic attack |

| HOMO-LUMO Gap | Reduced compared to unsubstituted acetophenone | Increased reactivity and potential for charge transfer interactions |

| Electron Density | High on O and F atoms; Low on S, carbonyl C, and ring C atoms | Dictates sites for intermolecular interactions and reactivity |

The pentafluorosulfur group is one of the most strongly electron-withdrawing groups known in organic chemistry, exerting its influence through powerful inductive and subtle resonance effects. rowansci.com

Inductive Effect (-I): The SF₅ group is characterized by its extreme electronegativity (on the Pauling scale, its group electronegativity is estimated to be around 3.65, higher than that of the trifluoromethyl (CF₃) group). researchgate.net This leads to a very strong negative inductive effect (-I), where electron density is pulled from the aromatic ring through the sigma bond framework. This effect significantly deactivates the ring towards electrophilic aromatic substitution and lowers the pKa of any acidic protons. The electron density at the carbonyl oxygen is also reduced.

Resonance Effect (-M/-R): While the SF₅ group is primarily an inductive withdrawer, it can participate in resonance by accepting electron density from the π-system of the benzene (B151609) ring into its vacant d-orbitals (hyperconjugation). This -M effect further withdraws electron density, particularly from the ortho and para positions relative to the substituent. In this compound (a meta-substituted compound), this resonance effect would primarily influence the electronic character of the ring rather than directly conjugating with the acetyl group. The combination of these effects makes the SF₅ group a potent "pseudo-halogen," imparting properties that are often more extreme than those of other fluorine-containing groups. rowansci.com

Spectroscopic Property Prediction and Correlation

Computational chemistry offers powerful tools for predicting spectroscopic data, which can then be correlated with experimental results to confirm structural assignments and understand vibrational modes. For this compound, DFT calculations can be employed to predict its infrared (IR) and Raman spectra. semanticscholar.org

This process typically involves:

Geometry Optimization: Finding the lowest energy structure of the molecule.

Frequency Calculation: Computing the vibrational frequencies and their corresponding intensities.

The predicted spectrum would show characteristic peaks for the C=O stretch of the ketone, aromatic C-C stretching vibrations, and C-H bending modes. Crucially, it would also predict the vibrational modes associated with the SF₅ group, specifically the S-F stretching and bending frequencies. These calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to improve agreement with experimental data. semanticscholar.org Such theoretical spectra are invaluable for interpreting complex experimental spectra and assigning specific vibrational bands to the motions of atoms within the molecule.

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling can elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, chemists can identify intermediates, and more importantly, the transition states that connect them. ucl.ac.ukresearchgate.net

For example, modeling the nucleophilic addition to the carbonyl group would involve:

Reactant and Product Optimization: Calculating the structures and energies of the starting material (acetophenone derivative + nucleophile) and the final product.

Transition State Search: Locating the highest energy point along the lowest energy reaction path. This saddle point on the potential energy surface represents the transition state.

Frequency Analysis: Confirming the transition state by ensuring it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility. ucl.ac.uk Such models could be used to predict how the SF₅ group affects the reactivity of the acetyl group or the outcomes of aromatic substitution reactions. For instance, DFT calculations could predict the regioselectivity of electrophilic substitutions or the energy barriers for cross-coupling reactions.

Intermolecular Interactions and Solvation Effects

The SF₅ group significantly influences how this compound interacts with other molecules and with solvents.

Intermolecular Interactions: Despite being composed of highly electronegative fluorine atoms, the SF₅ group is known to increase the lipophilicity of a molecule. rowansci.com This is attributed to its large surface area and the relatively non-polar nature of the S-F bonds when considered as a whole group. The molecule can participate in dipole-dipole interactions via its polar acetyl group and weak hydrogen bonding (with the carbonyl oxygen acting as an acceptor). The fluorine atoms of the SF₅ group are generally poor hydrogen bond acceptors. nih.gov

Solvation Effects: Computational models can simulate the behavior of the molecule in different solvents. Implicit solvation models (like the Polarizable Continuum Model, PCM) treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent stabilizes or destabilizes different conformations or charge distributions. nih.govnih.gov Explicit solvation models, which involve including individual solvent molecules in the calculation, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. These models would predict enhanced solubility in less polar organic solvents due to the lipophilic SF₅ group.

Conformational Analysis and Stereochemical Impact

The orientation of the acetyl group relative to the aromatic ring is a key conformational feature of acetophenones. Due to the steric bulk and electronic properties of the SF₅ group, the conformational landscape of this compound is of particular interest.

The primary conformational question is the dihedral angle between the plane of the carbonyl group and the plane of the benzene ring. Two main planar conformers are typically considered for acetophenones: s-cis and s-trans, referring to the relative orientation of the carbonyl bond and a substituent. For a 3'-substituted acetophenone, the key rotational barrier is that of the acetyl group itself.

Computational studies on related fluoro- and trifluoromethyl-substituted acetophenones have shown that electronic and steric factors dictate the preferred conformation. nih.govrsc.org For this compound, DFT calculations would likely predict a non-planar (orthogonal) ground state conformation to minimize steric repulsion between the acetyl methyl group and the hydrogen atom at the 2'-position of the ring. The large and sterically demanding SF₅ group at the 3'-position would further influence the rotational barrier of the acetyl group. A potential energy surface scan, where the dihedral angle of the acetyl group is systematically varied and the energy calculated at each step, would reveal the global minimum energy conformation and the energy barriers to rotation. semanticscholar.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3'-Fluoro-5'-(pentafluorosulfur)acetophenone |

| 3'-(Trifluoromethyl)acetophenone (B147564) |

| Acetophenone |

Advanced Spectroscopic Characterization Techniques in Sf₅ Acetophenone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of 3'-(Pentafluorosulfur)acetophenone in solution. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecular connectivity and electronic environment can be assembled.

The NMR spectra of this compound are defined by the presence of the strongly electron-withdrawing acetyl and pentafluorosulfuryl (SF₅) groups. These substituents exert significant influence on the chemical shifts of the aromatic protons and carbons.

¹H NMR: The proton spectrum is characterized by signals from the methyl group and the four aromatic protons. The methyl protons of the acetyl group are expected to appear as a sharp singlet. By analogy with acetophenone (B1666503) (δ ~2.6 ppm) and 3'-(trifluoromethyl)acetophenone (B147564) (δ ~2.65 ppm), this peak is anticipated in a similar region. researchgate.netrsc.orgscribd.comchemicalbook.com The aromatic protons, due to the deshielding effects of the substituents, are expected to resonate at lower fields (higher ppm values) compared to benzene (B151609) (δ 7.34 ppm). The substitution pattern (meta-disubstituted) leads to a complex splitting pattern. The proton at the C2' position, being ortho to the acetyl group, is expected to be the most deshielded. The proton at C6' (ortho to the SF₅ group) would also be significantly deshielded.

¹³C NMR: The ¹³C spectrum provides key information on the carbon framework. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 196-198 ppm, similar to other acetophenones. rsc.orgrsc.org The methyl carbon will appear at a much higher field, typically around δ 26-27 ppm. The aromatic carbons will show distinct signals, with the carbons directly attached to the electron-withdrawing groups (C1' and C3') being significantly deshielded. The SF₅ group is known to induce complex coupling patterns in the ¹³C spectrum due to ¹J(C,F), ²J(C,F), and ³J(C,F) interactions, which can aid in assignments.

¹⁹F NMR: The ¹⁹F NMR spectrum is the definitive method for confirming the presence and integrity of the pentafluorosulfur group. wikipedia.org The SF₅ group typically displays a characteristic A₄B spin system, where the four equatorial fluorine atoms (Fₑq) are magnetically different from the single axial fluorine atom (Fₐₓ). This results in two signals: a quintet for the equatorial fluorines (due to coupling with the axial fluorine) and a multiplet (often a nonet) for the axial fluorine (due to coupling with the four equatorial fluorines). In many aromatic SF₅ compounds, the spectrum simplifies to a quintet for the basal fluorines and a pentet for the apical fluorine. The chemical shifts are distinctive, with the equatorial fluorines typically appearing around +60 to +85 ppm and the axial fluorine at a slightly higher field. thermofisher.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity / Coupling |

| -CH₃ | ~2.6 - 2.7 | ~26 - 27 | s (¹H), q (¹³C) |

| C=O | - | ~197 | s |

| C1' | - | ~138 | t (due to ²J(C,F) from SF₅) |

| C2' | ~8.2 - 8.3 | ~129 | d |

| C3' | - | ~152 | m (due to ¹J(C,F) from SF₅) |

| C4' | ~7.8 - 7.9 | ~127 | t |

| C5' | ~7.6 - 7.7 | ~133 | d |

| C6' | ~8.1 - 8.2 | ~124 | d |

Note: Predicted values are based on data from analogous compounds and established substituent effects. Actual values may vary based on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between the aromatic protons. Cross-peaks would be expected between H4'/H5' and H5'/H6', confirming their connectivity within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the signals for the C2'/H2', C4'/H4', C5'/H5', and C6'/H6' pairs, as well as the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying the quaternary carbons and confirming the placement of the substituents. Key expected correlations would include:

The methyl protons (-CH₃) to the carbonyl carbon (C=O) and the C1' carbon.

The H2' proton to the C=O, C4', and C6' carbons.

The H4' proton to the C2', C6', and C3' carbons.

The H6' proton to the C2', C4', and C5' carbons. These correlations would provide unequivocal proof of the entire molecular structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically found in the region of 1680-1700 cm⁻¹ for aromatic ketones. openstax.org Other characteristic absorptions include aromatic C-H stretching vibrations just above 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. orgchemboulder.comlibretexts.org The meta-substitution pattern gives rise to specific C-H out-of-plane bending bands in the 690-710 cm⁻¹ and 810-850 cm⁻¹ regions. openstax.orglibretexts.org The S-F stretching vibrations of the SF₅ group are expected to produce strong, characteristic bands in the fingerprint region, typically between 550 and 900 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on less polar and more symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. The S-F symmetric stretching vibration, which may be weak in the IR spectrum, would be expected to give a strong Raman signal.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | IR, Raman | Medium to Weak |

| Aliphatic C-H Stretch | 2950 - 3000 | IR, Raman | Medium to Weak |

| C=O Stretch | 1680 - 1700 | IR | Strong |

| Aromatic C=C Stretch | 1580 - 1610, 1450 - 1500 | IR, Raman | Medium to Strong |

| S-F Stretches | 550 - 900 | IR, Raman | Strong |

| C-H Out-of-Plane Bending | 690 - 710, 810 - 850 | IR | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. For this compound (C₈H₇F₅OS), the exact mass can be calculated, and the molecular ion peak [M]⁺ would be observed in the mass spectrum, confirming the molecular formula.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. miamioh.edu The most common fragmentation pathways for aromatic ketones include:

Alpha-Cleavage: Loss of the methyl radical (•CH₃) to form a stable m/z 231 acylium ion, [M-15]⁺. This is often a very prominent peak.

Decarbonylation: The subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ion to yield the 3-(pentafluorosulfur)phenyl cation at m/z 203.

SF₅-related Fragmentation: The presence of the robust SF₅ group can lead to fragments such as [SF₅]⁺ at m/z 127 or loss of a fluorine radical.

Table 3: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula |

| 246 | Molecular Ion | [C₈H₇F₅OS]⁺ |

| 231 | Acylium Ion (Loss of •CH₃) | [C₇H₄F₅OS]⁺ |

| 203 | Phenyl Cation (Loss of CO from 231) | [C₆H₄F₅S]⁺ |

| 127 | Pentafluorosulfur Cation | [SF₅]⁺ |

| 77 | Phenyl Cation (from cleavage of C-S bond) | [C₆H₅]⁺ |

| 43 | Acetyl Cation | [C₂H₃O]⁺ |

X-ray Crystallography for Solid-State Structural Determination

Based on studies of other aryl-SF₅ compounds, the sulfur atom in the SF₅ group is expected to have a slightly distorted octahedral geometry. st-andrews.ac.uk The four equatorial S-F bonds (S-Fₑq) are typically shorter than the single axial S-F bond (S-Fₐₓ). The C-S-Fₐₓ bond angle is expected to be very close to 180°. st-andrews.ac.uk The packing of molecules in the crystal lattice would likely be influenced by weak intermolecular interactions, such as C-H···F and C-H···O hydrogen bonds, as well as potential π-stacking interactions between the aromatic rings. researchgate.netst-andrews.ac.uk

Table 4: Expected X-ray Crystallographic Parameters for this compound

| Parameter | Expected Value / Feature | Reference |

| Sulfur Geometry | Distorted Octahedral | researchgate.netst-andrews.ac.uk |

| S-Fₑq Bond Length | ~1.57 - 1.59 Å | st-andrews.ac.uk |

| S-Fₐₓ Bond Length | ~1.59 - 1.62 Å | st-andrews.ac.uk |

| C-S Bond Length | ~1.75 - 1.78 Å | st-andrews.ac.uk |

| C-S-Fₐₓ Bond Angle | ~179 - 180° | st-andrews.ac.uk |

| Intermolecular Interactions | C-H···F, C-H···O, π-stacking | researchgate.netst-andrews.ac.uk |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Studies

Chiroptical spectroscopy, specifically Circular Dichroism (CD), is a technique used to study chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light.

The this compound molecule is achiral as it possesses a plane of symmetry and does not have any stereogenic centers. Consequently, in an achiral solvent, it will not produce a CD spectrum and is considered "CD silent."

This technique would only become relevant under specific circumstances:

Chiral Derivatization: If the ketone functional group were to be reduced to a secondary alcohol, a chiral center would be created, resulting in two enantiomers. These enantiomers would produce mirror-image CD spectra, allowing for their differentiation and the study of their enantiomeric purity.

Chiral Environment: If the molecule is studied while bound to a chiral host molecule (e.g., cyclodextrin) or a biological macromolecule like a protein, an induced CD spectrum may be observed. This induced spectrum would provide information about the nature of the binding and the conformation of the acetophenone within the chiral environment.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

A primary obstacle in the widespread application of 3'-(Pentafluorosulfur)acetophenone and related compounds is the limited availability of efficient and scalable synthetic methods. uochb.czresearchgate.net Historically, the synthesis of aryl-SF₅ compounds involved harsh reagents and conditions, such as the direct fluorination of diaryl disulfides with silver(II) difluoride (AgF₂) or the use of hazardous gases like chlorine (Cl₂) and fluorine (F₂). chemrxiv.orgnih.gov While progress has been made, future research must focus on developing more practical, safe, and sustainable approaches.

Key areas for future development include:

Gas-Free and Milder Reagents: Recent advancements have introduced solid, easier-to-handle reagents for oxidative fluorination, such as the combination of trichloroisocyanuric acid (TCICA) and potassium fluoride (B91410) (KF). digitellinc.comchemrxiv.orgnih.gov Further exploration of such systems is crucial to avoid the use of hazardous gaseous reagents. The development of catalytic systems for the introduction of the SF₅ group would represent a major breakthrough.

Late-Stage Functionalization: A significant challenge is the introduction of the SF₅ group at a late stage in a synthetic sequence. Developing methodologies that allow for the direct pentafluorosulfanylation of complex acetophenone (B1666503) derivatives would be highly valuable, enabling the rapid generation of diverse compound libraries for screening purposes.

Utilization of SF₅-Building Blocks: The commercial availability of key SF₅-containing building blocks has been a driving force for new discoveries. researchgate.netcnr.it Expanding the variety of these synthons, including derivatives of 3'-amino or 3'-halophenylsulfur pentafluoride, would provide more versatile and convergent synthetic routes to complex targets derived from this compound.

| Synthetic Challenge | Traditional Approach | Emerging Solution | Future Goal |

| SF₅ Group Introduction | Direct fluorination with AgF₂; Use of F₂/Cl₂ gas. chemrxiv.org | Oxidative fluorination with TCICA/KF. digitellinc.comnih.gov | Catalytic and late-stage pentafluorosulfanylation. |